

# in vitro bioassay for testing fluxapyroxad efficacy against phytopathogens

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Compound of Interest		
Compound Name:	Fluxapyroxad	
Cat. No.:	B1673505	Get Quote

# Application Notes for In Vitro Bioassay of Fluxapyroxad

Introduction

Fluxapyroxad is a broad-spectrum fungicide belonging to the class of succinate dehydrogenase inhibitors (SDHIs). Its primary mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as complex II, in the mitochondrial respiratory chain of fungi.[1][2][3] This disruption of the tricarboxylic acid (TCA) cycle and electron transport chain leads to a cessation of energy production, ultimately resulting in fungal cell death.[1][4] These application notes provide a comprehensive guide for conducting in vitro bioassays to determine the efficacy of fluxapyroxad against various phytopathogens.

#### Principle of the Bioassay

The in vitro bioassay for **fluxapyroxad** efficacy is primarily based on the principle of mycelial growth inhibition. The phytopathogenic fungus is cultured on a nutrient medium amended with varying concentrations of **fluxapyroxad**. The extent to which the fungicide inhibits the radial growth of the fungal colony is measured and used to calculate the effective concentration required to inhibit growth by 50% (EC50). This value serves as a key indicator of the fungicide's potency against a specific pathogen.

**Applications** 



- Fungicide Sensitivity Screening: Determining the baseline sensitivity of a phytopathogen population to **fluxapyroxad**.
- Resistance Monitoring: Tracking shifts in fungicide sensitivity within pathogen populations over time to detect the emergence of resistance.[1]
- Comparative Efficacy Studies: Evaluating the relative effectiveness of fluxapyroxad against different fungal species or in comparison to other fungicides.
- Dose-Response Analysis: Establishing the relationship between fluxapyroxad concentration and the degree of fungal inhibition.

#### **Key Considerations**

- Aseptic Technique: Strict aseptic techniques are paramount to prevent contamination of the culture media and ensure the accuracy of the results.
- Solvent Effects: Fluxapyroxad is often dissolved in a solvent like dimethyl sulfoxide (DMSO)
  before being added to the culture medium. A solvent control (medium with solvent but no
  fungicide) must be included to ensure the solvent itself does not inhibit fungal growth.
- Incubation Conditions: The temperature and duration of incubation should be optimized for the specific phytopathogen being tested to ensure adequate growth in the control plates.
- Replication: Each concentration, including the control, should be tested in multiple replicates (typically 3-5) to ensure the statistical validity of the results.

### **Experimental Protocols**

## Protocol 1: Mycelial Growth Inhibition Assay on Fungicide-Amended Agar

This protocol details the most common method for evaluating the in vitro efficacy of **fluxapyroxad**.

#### Materials

Pure culture of the target phytopathogen



- Potato Dextrose Agar (PDA) or other suitable growth medium
- Fluxapyroxad (analytical grade)
- Dimethyl sulfoxide (DMSO) or other appropriate solvent
- Sterile Petri dishes (90 mm diameter)
- Sterile cork borer (5-7 mm diameter)
- · Sterile distilled water
- Incubator
- · Caliper or ruler

#### Procedure

- Preparation of Fungicide Stock Solution:
  - Accurately weigh a known amount of fluxapyroxad and dissolve it in a minimal volume of DMSO to prepare a high-concentration stock solution (e.g., 10,000 μg/mL).
- Preparation of Fungicide-Amended Media:
  - Prepare the PDA medium according to the manufacturer's instructions and sterilize it by autoclaving.
  - Allow the autoclaved medium to cool to approximately 45-50°C in a water bath.
  - Prepare a series of dilutions from the **fluxapyroxad** stock solution in sterile distilled water.
  - Add the appropriate volume of each **fluxapyroxad** dilution to the molten PDA to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 μg/mL). Also, prepare a solvent control by adding the same volume of DMSO without **fluxapyroxad** and a negative control with no additions.



 Thoroughly mix the amended media and pour approximately 20 mL into each sterile Petri dish. Allow the plates to solidify.

#### Inoculation:

- From the margin of an actively growing, young (3-7 days old) culture of the target phytopathogen, take mycelial plugs using a sterile cork borer.
- Place a single mycelial plug, mycelial side down, in the center of each fungicide-amended and control plate.

#### Incubation:

 Seal the Petri dishes with paraffin film and incubate them in the dark at the optimal temperature for the specific pathogen (e.g., 25°C).

#### Data Collection:

- Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate has reached approximately 80% of the plate diameter.
- Calculate the average colony diameter for each concentration.

#### Data Analysis:

- Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:
  - Inhibition (%) = [(C T) / C] x 100

#### Where:

- C = Average colony diameter of the control
- T = Average colony diameter of the treatment



Perform a probit or logistic regression analysis of the inhibition data against the logarithm
 of the fluxapyroxad concentration to determine the EC50 value.

### **Data Presentation**

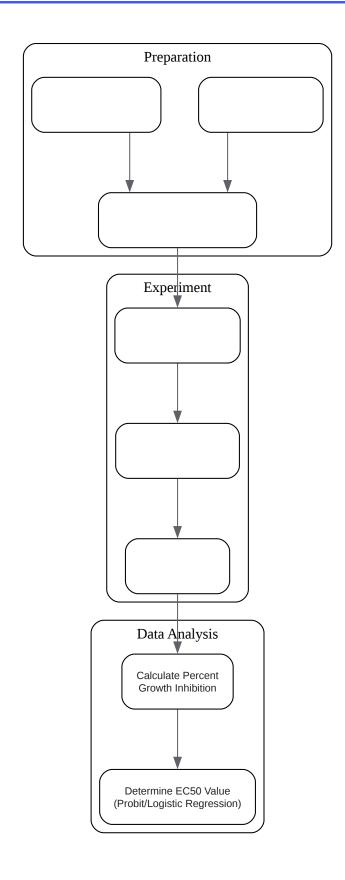
**Table 1: In Vitro Efficacy of Fluxapyroxad Against** 

**Various Phytopathogens** 

Phytopathogen	EC50 Range (μg/mL)	Mean EC50 (μg/mL)	Reference
Didymella applanata	0.82 - 5.92	1.95 (2013 isolates), 3.24 (2017 isolates)	[1]
Sclerotinia sclerotiorum	0.021 - 0.095	-	[1]
Botrytis cinerea	0.03 - 51.3	0.18 ± 0.01	[1]
Rhizoctonia solani	0.0101 - 0.130	0.0657 ± 0.0250	[2]
Zymoseptoria tritici	0.01 - 1.12	0.07 - 0.33 (depending on region)	[5]

## **Mandatory Visualization**

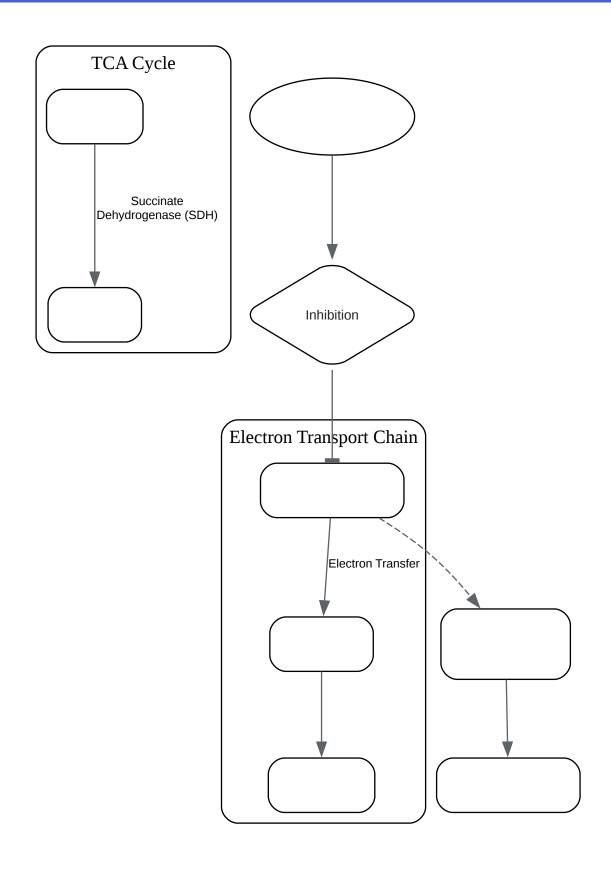




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Caption: Experimental workflow for the in vitro bioassay of fluxapyroxad.





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Caption: Mode of action of **fluxapyroxad** via inhibition of succinate dehydrogenase.



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